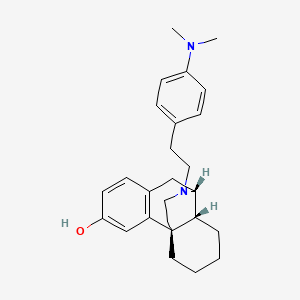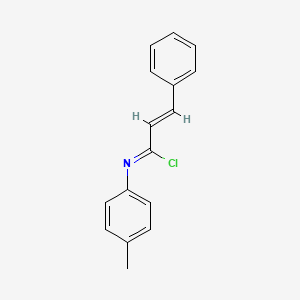
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group, a methylphenyl group, and an imidoyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride typically involves the reaction of 4-methylphenylamine with cinnamaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then chlorinated using thionyl chloride or phosphorus trichloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The imidoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidoyl oxides.
Reduction Reactions: Reduction of the imidoyl chloride group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted imidoyl derivatives.
Oxidation Reactions: Products include imidoyl oxides.
Reduction Reactions: Products include amines and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophilic sites in biological molecules. The imidoyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids. This reactivity underlies its potential biological activities and applications in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the chloride group.
N-(4-methylphenyl)-3-phenylprop-2-enamine: Similar structure but contains an amine group instead of the imidoyl chloride.
N-(4-methylphenyl)-3-phenylprop-2-enone: Similar structure but contains a ketone group instead of the imidoyl chloride.
Uniqueness
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride is unique due to its imidoyl chloride functional group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
64343-72-2 |
|---|---|
Molekularformel |
C16H14ClN |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
(E)-N-(4-methylphenyl)-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C16H14ClN/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3/b12-9+,18-16? |
InChI-Schlüssel |
WTDMJIQTKGHNNQ-VBZZLERCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=C(/C=C/C2=CC=CC=C2)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C=CC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


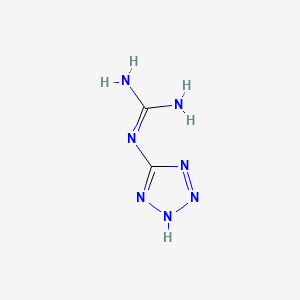
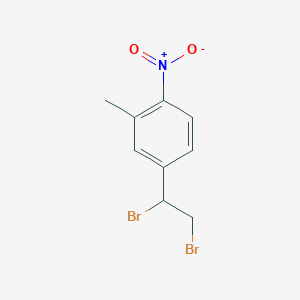
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
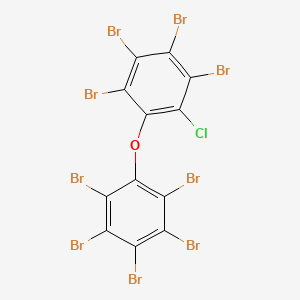
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
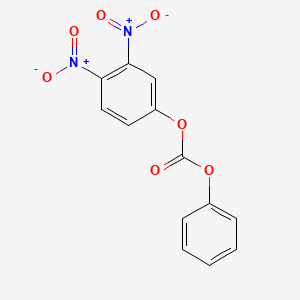
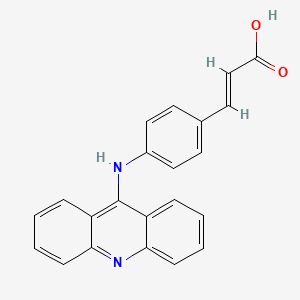
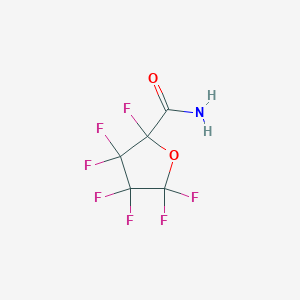
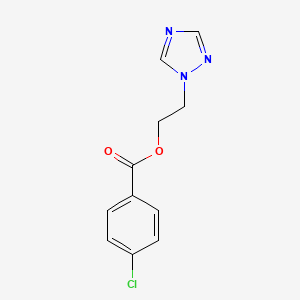
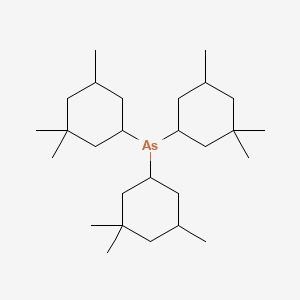
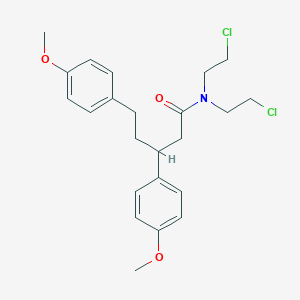
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14483453.png)

